

Enhancing the production of Enduracidin through metabolic engineering

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Compound of Interest

Compound Name: *Enduracidin*

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Technical Support Center: Enhancing Enduracidin Production

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the production of the lipopeptide antibiotic **enduracidin** from *Streptomyces fungicidicus* through metabolic engineering. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My wild-type *Streptomyces fungicidicus* strain produces very low titers of **enduracidin**. What are the initial steps to improve production?

A1: Low production in wild-type strains is common.^[1] Initial strategies can be broadly categorized into two approaches:

- **Strain Improvement by Mutagenesis:** Non-rational approaches like random mutagenesis using heavy-ion beams have been shown to significantly enhance **enduracidin** production, with some mutants exhibiting a 114% increase in yield compared to the original strain.^[1]
- **Fermentation Optimization:** Systematically optimizing fermentation parameters such as media composition (carbon and nitrogen sources), temperature, and pH can substantially

boost yields.

Q2: I want to use metabolic engineering to enhance production. Which genes are the primary targets?

A2: Targeted genetic modification is a powerful approach. Key targets in the **enduracidin** biosynthetic gene cluster (end) include:

- **Regulatory Genes:** The end cluster contains regulatory genes that can be manipulated to increase the expression of the entire pathway. For instance, overexpressing the positive regulator orf24 and deleting the negative regulator orf18 have been shown to increase **enduracidin** yields by 1.2 to 4.6-fold.[2]
- **Biosynthetic Genes:** Identifying and overexpressing rate-limiting steps in the biosynthetic pathway is a key strategy. RNA-sequencing has suggested that endC, which encodes a large non-ribosomal peptide synthetase (NRPS), can be a rate-limiting enzyme.[3]
- **Precursor Supply Pathways:** Enhancing the supply of non-proteinogenic amino acid precursors, such as 4-hydroxyphenylglycine (Hpg) and enduracididine, is crucial. The biosynthesis of enduracididine is known to originate from arginine.[4]

Q3: What is the most efficient method for genetic manipulation in *Streptomyces fungicidicus*?

A3: While traditional homologous recombination has been used, CRISPR/Cas9-based genome editing has emerged as a much more efficient and rapid tool for genetic manipulation in *Streptomyces* species.[5] Systems like pCRISPomyces-2 have been successfully adapted for *S. fungicidicus* to create targeted gene deletions and insertions, significantly shortening the gene editing cycle.[5][6]

Q4: Can I produce novel **enduracidin** derivatives using metabolic engineering?

A4: Yes. Biosynthetic engineering allows for the creation of novel **enduracidin** analogs. For example, by expressing the mannosyltransferase Ram29 from the ramoplanin gene cluster in *S. fungicidicus*, researchers have successfully produced novel monomannosylated **enduracidin** variants with potentially improved properties like solubility.[7][8]

Troubleshooting Guide

Problem	Potential Cause(s)	Suggested Solution(s)
Low or no enduracidin production after genetic modification.	1. Disruption of essential biosynthetic genes. 2. Metabolic burden from overexpression of heterologous genes. 3. Instability of the engineered strain.	1. Verify the integrity of the end gene cluster post-manipulation using PCR and sequencing. 2. Use tunable or inducible promoters to control the expression of the engineered genes. 3. Passage the strain multiple times under selective pressure and re-verify production.
Inefficient CRISPR/Cas9-mediated gene editing.	1. Low conjugation efficiency of the CRISPR plasmid. 2. Ineffective guide RNA (sgRNA) design. 3. Cytotoxicity caused by Cas9 off-target cleavage. 4. Inefficient homology-directed repair (HDR).	1. Optimize the conjugation protocol between E. coli and S. fungicidicus. 2. Design and test multiple sgRNAs for your target gene. Ensure the protospacer adjacent motif (PAM) is present. 3. Use a codon-optimized cas9 for Streptomyces and consider modified Cas9 variants with reduced off-target effects. [8] [9] 4. Ensure homology arms in the repair template are sufficiently long (typically ~1 kb).
Difficulty in extracting and quantifying enduracidin.	1. Inefficient extraction from fermentation broth and mycelia. 2. Poor separation and detection by HPLC.	1. Use an effective solvent system. Ultrasound-assisted extraction with 70% methanol has been shown to be efficient. [10] 2. Use a C18 column for reverse-phase HPLC. Enduracidin can be monitored at a wavelength of 267 nm. [11]

Engineered strain shows poor growth and biomass accumulation.	1. Deletion of genes important for primary metabolism. 2. Accumulation of toxic intermediates.	1. Analyze the function of deleted genes to ensure they are not essential for growth. Interestingly, some targeted deletions of secondary metabolite gene clusters have led to improved growth characteristics.[5][6] 2. Perform metabolomic analysis to identify any accumulating toxic compounds.
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Quantitative Data on Enduracidin Production Enhancement

Engineering Strategy	Strain(s)	Modification	Fold Increase in Yield	Reference
Random Mutagenesis	<i>S. fungicidicus</i>	Heavy-ion beam irradiation	~2.14 (114% increase)	[1]
Regulatory Gene Engineering	<i>S. fungicidicus</i> B-5477 & BM38-2	Deletion of negative regulator orf18	1.2 - 4.6	[2]
Regulatory Gene Engineering	<i>S. fungicidicus</i> B-5477 & BM38-2	Overexpression of positive regulator orf24	1.5 - 2.0	[2]
Semi-rational Mutagenesis	<i>S. fungicidicus</i> TXX3120	Mutagenesis followed by selection for high endC expression	Not explicitly quantified as fold-increase, but mutants showed significantly higher production.	[3]

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Gene Deletion in *S. fungicidicus* using pCRISPomyces-2

This protocol is adapted from established methods for *Streptomyces*.[\[12\]](#)[\[13\]](#)

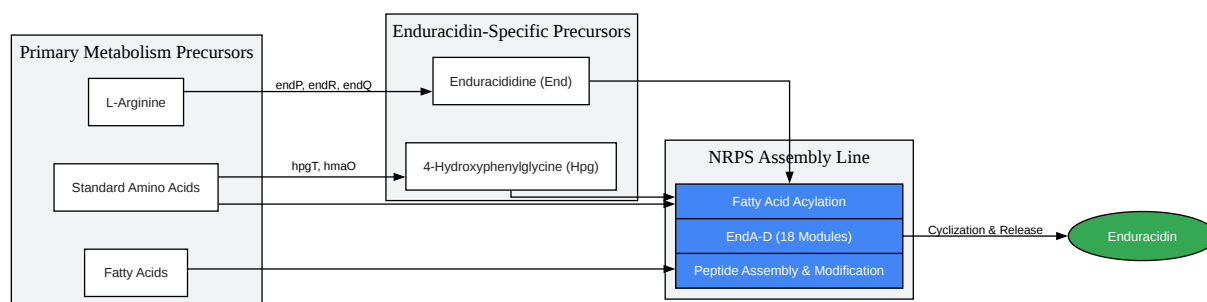
1. Design and Construction of the Editing Plasmid:
 - a. gRNA Design: Select a 20-nt protospacer sequence within your target gene that is immediately upstream of a 5'-NGG-3' PAM sequence.
 - b. Homology Arm Amplification: Amplify ~1 kb DNA fragments upstream (left arm) and downstream (right arm) of the target gene from *S. fungicidicus* genomic DNA.
 - c. Plasmid Assembly:
 - i. Anneal complementary oligos encoding your chosen 20-nt spacer and ligate them into the BbsI-digested pCRISPomyces-2 vector.
 - ii. Linearize the resulting plasmid with XbaI.
 - iii. Use Gibson Assembly or a similar method to clone the left and right homology arms into the linearized plasmid. This creates the final editing plasmid where the homology arms flank the gRNA cassette.
2. Conjugation into *S. fungicidicus*:
 - a. Transform the final editing plasmid into a methylation-deficient *E. coli* donor strain (e.g., ET12567/pUZ8002).
 - b. Prepare *S. fungicidicus* spores or mycelial fragments.
 - c. Mix the *E. coli* donor cells with the *S. fungicidicus* recipient and plate on a suitable medium (e.g., SFM agar).
 - d. Incubate to allow for conjugation.
 - e. Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against *E. coli* and apramycin to select for exconjugants containing the plasmid).
3. Screening and Verification:
 - a. Isolate exconjugant colonies and streak them onto fresh selective plates.
 - b. Perform colony PCR using primers that flank the targeted deletion site. A smaller PCR product compared to the wild-type indicates a successful double-crossover deletion.
 - c. Confirm the deletion by Sanger sequencing of the PCR product.
 - d. To cure the pCRISPomyces-2 plasmid (which is temperature-sensitive), passage the confirmed mutant at a non-permissive temperature (e.g., 37°C) without apramycin selection.

Protocol 2: Fermentation and Enduracidin Extraction

1. Seed Culture Preparation:
 - a. Inoculate spores or mycelia of the *S. fungicidicus* strain into a seed medium (e.g., Bouillon broth).[\[7\]](#)
 - b. Incubate at 28-30°C with shaking for 2-3 days.[\[1\]](#)[\[7\]](#)

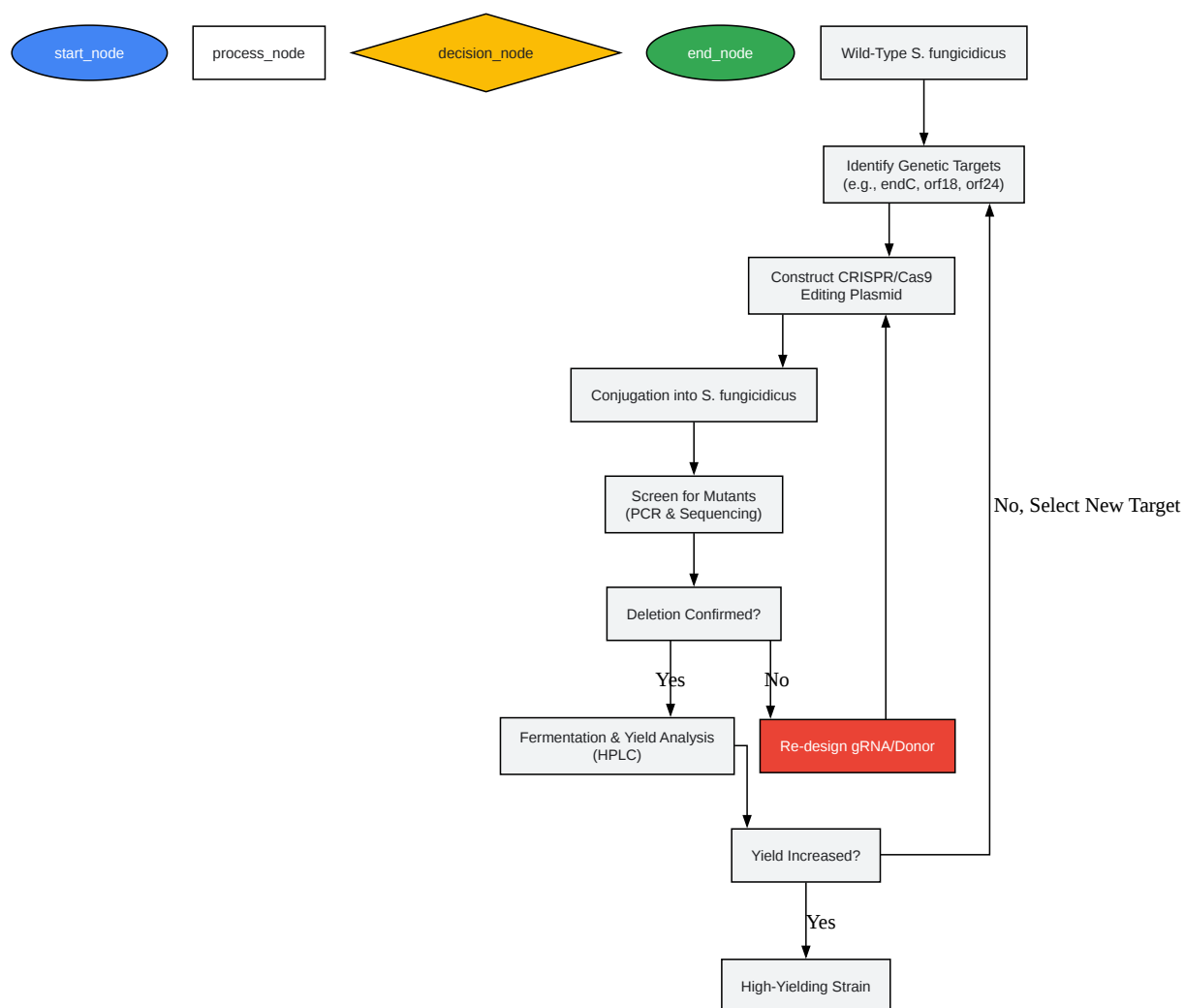
2. Production Fermentation: a. Transfer the seed culture (e.g., 10 mL) into a larger volume of production medium (e.g., 300 mL).[7] b. Incubate at 28-30°C with shaking for 10-14 days.[1][7]
3. Extraction: a. Separate the mycelia from the fermentation broth by centrifugation. b. **Enduracidin** is present in both the supernatant and the mycelia. c. Perform a solvent extraction. A butanol extraction or ultrasound-assisted extraction with 70% methanol can be effective.[10][14] d. Evaporate the solvent to obtain the crude extract.
4. Quantification by HPLC: a. Resuspend the crude extract in a suitable solvent (e.g., methanol). b. Analyze by reverse-phase HPLC using a C18 column. c. Use a suitable mobile phase gradient (e.g., water and acetonitrile with trifluoroacetic acid). d. Monitor the absorbance at 267 nm.[11] e. Quantify the **enduracidin** A and B peaks by comparing their areas to a standard curve.

Visualizations



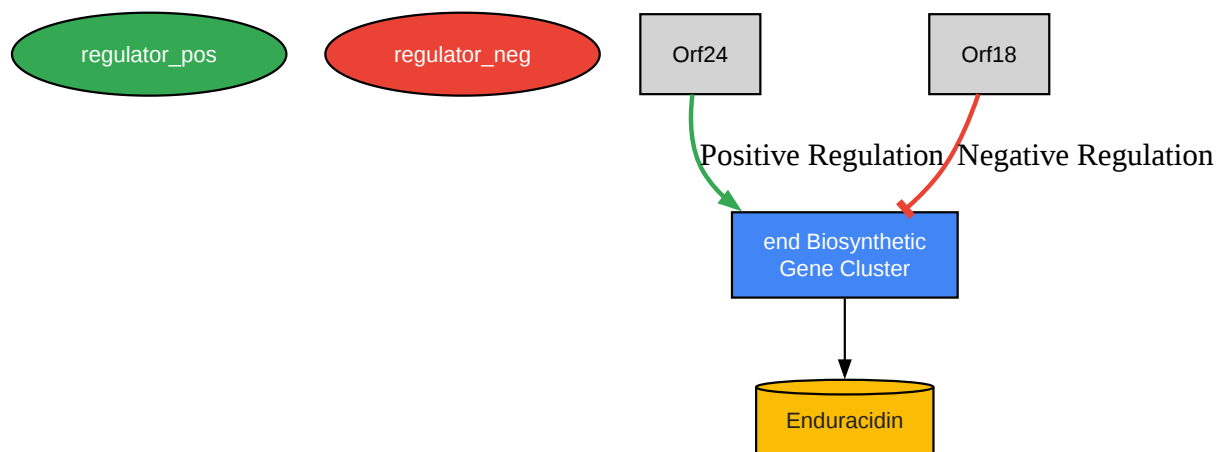
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Caption: Simplified biosynthetic pathway of **enduracidin**.



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Caption: Experimental workflow for **enduracidin** strain improvement.



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Caption: Proposed regulation of the **enduracidin** gene cluster.

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